molecular formula C10H15N3O B7910509 1-(5-Methylpyrimidin-4-yl)piperidin-4-ol

1-(5-Methylpyrimidin-4-yl)piperidin-4-ol

Cat. No.: B7910509
M. Wt: 193.25 g/mol
InChI Key: ACHGXYCUJKVZOZ-UHFFFAOYSA-N
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Description

1-(5-Methylpyrimidin-4-yl)piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a pyrimidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylpyrimidin-4-yl)piperidin-4-ol typically involves the reaction of 5-methylpyrimidine with piperidin-4-ol under specific conditions. One common method includes:

    Starting Materials: 5-Methylpyrimidine and piperidin-4-ol.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, facilitating nucleophilic substitution.

    Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used.

    Temperature: The reaction is usually conducted at elevated temperatures, around 80-100°C, to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylpyrimidin-4-yl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using hydrogenation catalysts such as palladium on carbon.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Thionyl chloride in dichloromethane.

Major Products

    Oxidation: 1-(5-Methylpyrimidin-4-yl)piperidin-4-one.

    Reduction: 1-(5-Methyl-1,2,3,4-tetrahydropyrimidin-4-yl)piperidin-4-ol.

    Substitution: 1-(5-Methylpyrimidin-4-yl)piperidin-4-yl chloride.

Scientific Research Applications

1-(5-Methylpyrimidin-4-yl)piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Methylpyrimidin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. For example, it could act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Pyrimidinyl)piperidin-4-ol: Lacks the methyl group on the pyrimidine ring.

    1-(5-Methylpyridin-4-yl)piperidin-4-ol: Contains a pyridine ring instead of a pyrimidine ring.

    1-(5-Methylpyrimidin-4-yl)piperidin-4-one: The hydroxyl group is oxidized to a ketone.

Uniqueness

1-(5-Methylpyrimidin-4-yl)piperidin-4-ol is unique due to the presence of both a hydroxyl group and a methyl-substituted pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(5-methylpyrimidin-4-yl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-6-11-7-12-10(8)13-4-2-9(14)3-5-13/h6-7,9,14H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHGXYCUJKVZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCC(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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